molecular formula C23H20N4 B1600205 4-(2,6-dipyridin-2-ylpyridin-4-yl)-N,N-dimethylaniline CAS No. 362595-93-5

4-(2,6-dipyridin-2-ylpyridin-4-yl)-N,N-dimethylaniline

Cat. No.: B1600205
CAS No.: 362595-93-5
M. Wt: 352.4 g/mol
InChI Key: PPTBTZUMFUTBOK-UHFFFAOYSA-N
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Description

4-(2,6-dipyridin-2-ylpyridin-4-yl)-N,N-dimethylaniline is an organic compound that features a complex structure with multiple pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)-N,N-dimethylaniline typically involves multi-step organic reactions. One common method includes the use of a rigid ditopic ligand, such as 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile, which can be synthesized through solvothermal methods. This process involves the reaction of pyridine derivatives under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-dipyridin-2-ylpyridin-4-yl)-N,N-dimethylaniline undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where one of the pyridine rings is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using halogenated pyridine derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-(2,6-dipyridin-2-ylpyridin-4-yl)-N,N-dimethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,6-dipyridin-2-ylpyridin-4-yl)-N,N-dimethylaniline involves its interaction with molecular targets, such as metal ions, through coordination bonds. This interaction can influence various biochemical pathways and processes, making it a valuable compound in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,6-dipyridin-2-ylpyridin-4-yl)-N,N-dimethylaniline is unique due to its specific structure, which allows for versatile chemical reactions and applications. Its ability to form stable metal complexes and its potential use in various scientific fields highlight its distinctiveness.

Properties

IUPAC Name

4-(2,6-dipyridin-2-ylpyridin-4-yl)-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4/c1-27(2)19-11-9-17(10-12-19)18-15-22(20-7-3-5-13-24-20)26-23(16-18)21-8-4-6-14-25-21/h3-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTBTZUMFUTBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455218
Record name Benzenamine, N,N-dimethyl-4-[2,2':6',2''-terpyridin]-4'-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362595-93-5
Record name Benzenamine, N,N-dimethyl-4-[2,2':6',2''-terpyridin]-4'-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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